3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring bonded to a 3-fluorobenzyl group via an oxy bridge and a methyl group
Preparation Methods
Synthetic routes and reaction conditions
Synthesis of the intermediate: : The first step involves the formation of 3-(3-fluorobenzyl)oxybenzyl alcohol. This can be achieved by the nucleophilic substitution of 3-fluorobenzyl bromide with sodium phenolate.
Formation of 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine: : The intermediate is then reacted with pyrrolidine under basic conditions to form the desired compound. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature.
Formation of hydrochloride salt: : The final compound is obtained by treating 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods: : In industrial settings, these reactions are scaled up using batch or continuous-flow reactors. Process optimization ensures high yields and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The oxy bridge can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl compounds.
Reduction: : The compound can undergo reduction reactions, typically with hydrogen gas in the presence of a palladium catalyst, to remove the fluorine atom and form a hydrogenated product.
Substitution: : Nucleophilic substitution reactions can occur at the 3-fluorobenzyl group, replacing the fluorine atom with various nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major products formed from these reactions
Oxidation: Carbonyl derivatives.
Reduction: De-fluorinated products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
In chemistry: : It is used as a precursor or intermediate in the synthesis of more complex molecules. It serves as a building block for creating various functionalized pyrrolidines, which are valuable in medicinal chemistry.
In biology: : The compound's interactions with biological macromolecules such as proteins and nucleic acids are studied to understand its potential therapeutic effects or as a tool for biochemical research.
In medicine: : Researchers investigate its potential as a pharmacologically active agent, particularly in the development of new drugs targeting the central nervous system or other therapeutic areas.
In industry: : Its synthetic versatility makes it useful in the production of specialty chemicals and materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride depends on its target application:
Molecular targets: : It may interact with specific receptors or enzymes in the body, altering their activity and thus exerting its effects.
Pathways involved: : The compound can modulate various signaling pathways, depending on its interaction with cellular components. For instance, if it targets a neurotransmitter receptor, it may influence neural signaling pathways.
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine or benzyl groups and various substituents. Examples:
Pyrrolidine derivatives: : 2-(2-Fluorobenzyl)pyrrolidine, which has a similar structure but with a different fluorine substitution pattern.
Benzyl ether derivatives: : Compounds like 3-(benzyloxy)methylpyrrolidine, which lacks the fluorine atom, offer comparison points for studying the effects of fluorination.
Fluorobenzyl compounds: : 4-(3-Fluorobenzyl)piperidine, a structurally similar compound with a different heterocyclic ring.
These comparisons highlight the uniqueness of 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride in terms of its specific functional groups and the resulting chemical properties and applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDSMZPCLQJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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